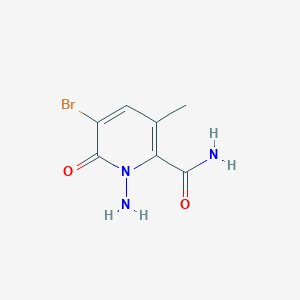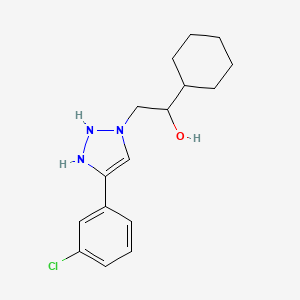
2-(4-(3-Chlorophenyl)-2,3-dihydro-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(3-Chlorophenyl)-2,3-dihydro-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Chlorophenyl)-2,3-dihydro-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol typically involves a multi-step process. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorophenylhydrazine with cyclohexanone can yield the desired triazole derivative through a series of intermediate steps involving condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反应分析
Types of Reactions
2-(4-(3-Chlorophenyl)-2,3-dihydro-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
科学研究应用
2-(4-(3-Chlorophenyl)-2,3-dihydro-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(4-(3-Chlorophenyl)-2,3-dihydro-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
相似化合物的比较
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 1,2,4-Triazole
- 1,2,3-Triazole
- Thiophene-linked triazoles
Uniqueness
What sets 2-(4-(3-Chlorophenyl)-2,3-dihydro-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol apart is its specific substitution pattern and the presence of the cyclohexyl group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
属性
分子式 |
C16H22ClN3O |
|---|---|
分子量 |
307.82 g/mol |
IUPAC 名称 |
2-[5-(3-chlorophenyl)-1,2-dihydrotriazol-3-yl]-1-cyclohexylethanol |
InChI |
InChI=1S/C16H22ClN3O/c17-14-8-4-7-13(9-14)15-10-20(19-18-15)11-16(21)12-5-2-1-3-6-12/h4,7-10,12,16,18-19,21H,1-3,5-6,11H2 |
InChI 键 |
AKBJZJPHOVQILB-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(CN2C=C(NN2)C3=CC(=CC=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


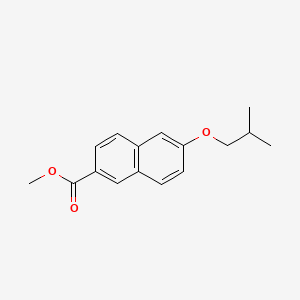
![benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B14025143.png)
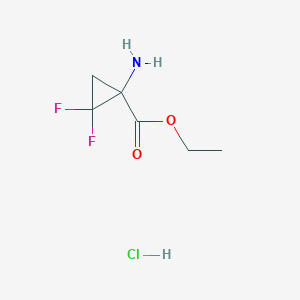
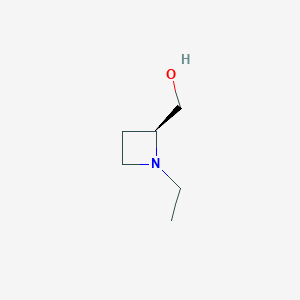
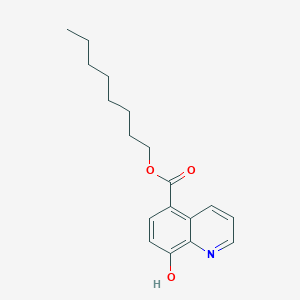
![3-Bromo-2-[(hydroxyimino)methyl]phenol](/img/structure/B14025182.png)
![(1R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14025184.png)
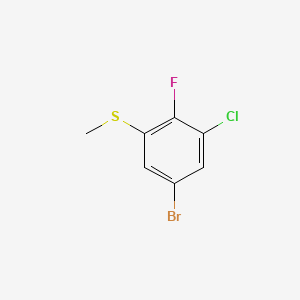
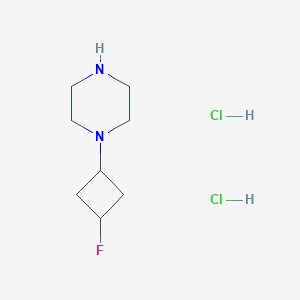
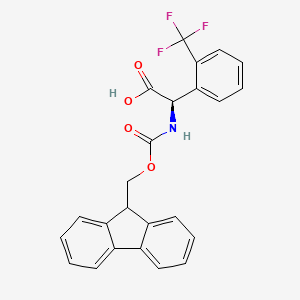

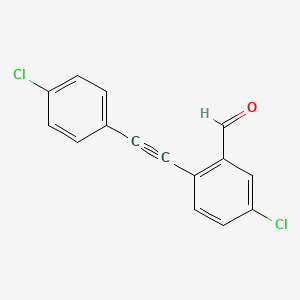
![2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-ol; trifluoroacetic acid](/img/structure/B14025207.png)
